molecular formula C12H12N2O B8364278 4-Acetyl-2-cyclopropylpyrazolo[1,5-a]pyridine

4-Acetyl-2-cyclopropylpyrazolo[1,5-a]pyridine

Cat. No. B8364278
M. Wt: 200.24 g/mol
InChI Key: YMAOKCJOALANRB-UHFFFAOYSA-N
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Patent
US07763617B2

Procedure details

The compound of Example 40 (5.57 g) was dissolved in ethanol (30 mL) and water (30 mL). To this solution, potassium hydroxide (3.70 g) was added and the mixture was stirred for 3.5 hours under reflux. Subsequently, the mixture was neutralized with concentrated hydrochloric acid and extracted three times with ethyl acetate. The organic layer was washed with saturated brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the resulting solid product was dissolved in toluene (150 mL). This solution was stirred for 6 hours under reflux. Subsequent removal of the solvent and purification by silica gel column chromatography (hexane:ethyl acetate=4:1 then 1:1) afforded the title compound as a yellow powder (2.64 g) (Process D).
Name
compound
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]2[N:6]([N:10]=[C:11]([CH:23]3[CH2:25][CH2:24]3)[C:12]=2C(OCC2C=CC=CC=2)=O)[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[OH-].[K+].Cl>C(O)C.O>[C:1]([C:4]1[C:5]2[N:6]([N:10]=[C:11]([CH:23]3[CH2:25][CH2:24]3)[CH:12]=2)[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
compound
Quantity
5.57 g
Type
reactant
Smiles
C(C)(=O)C=1C=2N(C=CC1)N=C(C2C(=O)OCC2=CC=CC=C2)C2CC2
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid product was dissolved in toluene (150 mL)
STIRRING
Type
STIRRING
Details
This solution was stirred for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Subsequent removal of the solvent and purification by silica gel column chromatography (hexane

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(=O)C=1C=2N(C=CC1)N=C(C2)C2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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